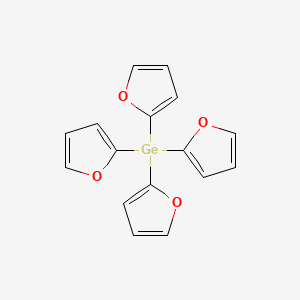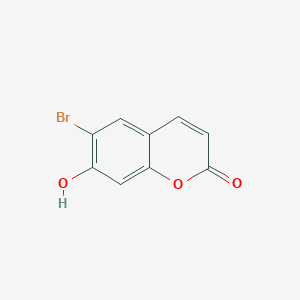
Hydrazinecarboximidothioic acid, N-methyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarboximidothioic acid, N-methyl-, methyl ester is a chemical compound with the molecular formula C3H8N2S. This compound is known for its unique structure, which includes a hydrazinecarboximidothioic acid core with N-methyl and methyl ester functional groups. It is used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
Hydrazinecarboximidothioic acid, N-methyl-, methyl ester can be synthesized through several methods. One common approach involves the reaction of hydrazinecarboximidothioic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as distillation or crystallization to remove impurities.
化学反応の分析
Types of Reactions
Hydrazinecarboximidothioic acid, N-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
科学的研究の応用
Hydrazinecarboximidothioic acid, N-methyl-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of hydrazinecarboximidothioic acid, N-methyl-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Hydrazinecarboximidothioic acid, N-methyl-, methyl ester can be compared with other similar compounds, such as:
Hydrazinecarboximidothioic acid, N-methyl-, ethyl ester: Similar structure but with an ethyl ester group.
Hydrazinecarboximidothioic acid, N-ethyl-, methyl ester: Similar structure but with an N-ethyl group.
Hydrazinecarboximidothioic acid, N-methyl-, propyl ester: Similar structure but with a propyl ester group.
These compounds share similar reactivity and applications but differ in their physical properties and specific uses.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis, biology, and medicine. Further research is needed to fully explore its potential and develop new applications.
特性
CAS番号 |
57561-23-6 |
|---|---|
分子式 |
C3H9N3S |
分子量 |
119.19 g/mol |
IUPAC名 |
methyl N-amino-N'-methylcarbamimidothioate |
InChI |
InChI=1S/C3H9N3S/c1-5-3(6-4)7-2/h4H2,1-2H3,(H,5,6) |
InChIキー |
DEBSGSSEGYQBKX-UHFFFAOYSA-N |
正規SMILES |
CN=C(NN)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)

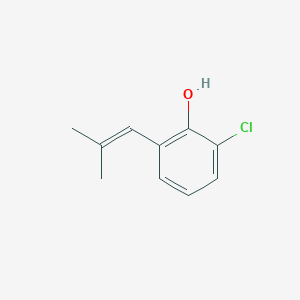

![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)


![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)

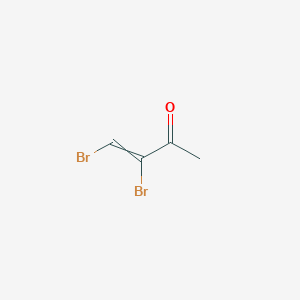
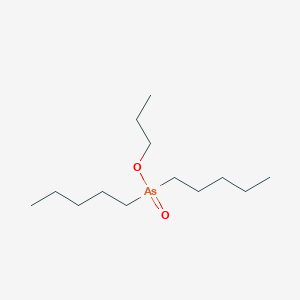
![Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride](/img/structure/B14627117.png)
